molecular formula C7H6BrClO2 B173443 3-Bromo-5-chloro-2-hydroxybenzyl alcohol CAS No. 116795-47-2

3-Bromo-5-chloro-2-hydroxybenzyl alcohol

Cat. No.: B173443
CAS No.: 116795-47-2
M. Wt: 237.48 g/mol
InChI Key: RVRSNICKUNKOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-chloro-2-hydroxybenzyl alcohol is an organic compound with the molecular formula C7H6BrClO2. It is also known by its IUPAC name, 2-bromo-4-chloro-6-(hydroxymethyl)phenol. This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a benzene ring, making it a versatile intermediate in various chemical reactions .

Scientific Research Applications

3-Bromo-5-chloro-2-hydroxybenzyl alcohol has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 3-Bromo-5-chloro-2-hydroxybenzyl alcohol includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, P280, P302 + P352, and P305 + P351 + P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, IF ON SKIN: Wash with plenty of soap and water, and IF IN EYES: Rinse cautiously with water for several minutes .

Biochemical Analysis

Biochemical Properties

It is known to be an intermediate used to prepare (isoxazolylphenyl)arylmethanols as inhibitors of the BET bromodomain family member BRD4 . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.

Cellular Effects

Given its role as an intermediate in the synthesis of inhibitors of the BET bromodomain family member BRD4 , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be used in the synthesis of inhibitors of the BET bromodomain family member BRD4 , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Given its role as an intermediate in the synthesis of inhibitors of the BET bromodomain family member BRD4 , it may interact with enzymes or cofactors involved in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol typically involves the bromination and chlorination of a suitable precursor, followed by hydroxylation. One common method involves the bromination of 5-chloro-2-hydroxybenzyl alcohol using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-hydroxybenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-bromo-5-chloro-2-hydroxybenzaldehyde, while reduction can produce 3-bromo-5-chloro-2-hydroxybenzylamine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-2-hydroxybenzyl alcohol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-bromo-4-chloro-6-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRSNICKUNKOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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